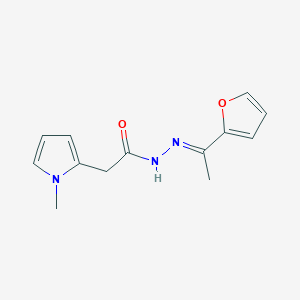

N'-(1-(Furan-2-yl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Description

N'-(1-(Furan-2-yl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazide derivative featuring a furan-2-yl ethylidene moiety and a 1-methyl-1H-pyrrol-2-yl acetohydrazide group. The compound belongs to the N-acylhydrazone (NAH) class, characterized by the azomethine (C=N) and carbonyl (C=O) functional groups, which are often associated with diverse biological activities, including antimicrobial, anticancer, and DNA-binding properties .

Properties

CAS No. |

307509-96-2 |

|---|---|

Molecular Formula |

C13H15N3O2 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |

InChI |

InChI=1S/C13H15N3O2/c1-10(12-6-4-8-18-12)14-15-13(17)9-11-5-3-7-16(11)2/h3-8H,9H2,1-2H3,(H,15,17)/b14-10+ |

InChI Key |

KNJHNFQASHYEDJ-GXDHUFHOSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=CO2 |

Canonical SMILES |

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CO2 |

solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N'-(1-(Furan-2-yl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 245.28 g/mol

The structure features a furan ring and a pyrrole moiety, which contribute to its reactivity and biological activity. The presence of these heterocycles suggests potential interactions with various biological targets.

Synthesis

The synthesis typically involves the condensation of furan derivatives with acetohydrazide in the presence of appropriate solvents such as ethanol or methanol. The purification methods may include recrystallization or chromatography to obtain the desired product in high purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, potentially leading to cell lysis.

Antitumor Activity

Research has shown that compounds with similar structural motifs can possess significant antitumor activity. For instance, derivatives containing furan and pyrrole rings have been evaluated for their cytotoxic effects against various cancer cell lines. The SAR analysis indicates that modifications to the functional groups can enhance or diminish this activity.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Antitumor | TBD |

| Similar derivatives | Antitumor | < 5 (varies by derivative) |

Neuroprotective Effects

Some studies suggest that hydrazone compounds, including this one, may exhibit neuroprotective effects, potentially through antioxidant mechanisms. This is particularly relevant in conditions like neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various hydrazones, including those with furan and pyrrole moieties. Results indicated that certain derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Testing : In vitro assays conducted on cancer cell lines revealed that modifications to the hydrazone structure significantly influenced cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to their counterparts.

- Mechanistic Insights : Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer progression. These studies indicate favorable binding affinities, suggesting a potential mechanism for its antitumor effects.

Comparison with Similar Compounds

Substituent Trends :

- Aromatic vs. Heterocyclic Groups : Replacement of furan with pyridinyl (e.g., ) introduces nitrogen-based Lewis basicity, enhancing metal-binding capacity .

- Bulkier Substituents : Naphthyl groups (e.g., ) improve hydrophobic interactions, critical for DNA intercalation or micelle formation .

Spectral Data Comparison

Key spectral features of N-acylhydrazones:

- IR Spectroscopy :

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peaks (M⁺) consistent with calculated masses (e.g., 258.28 for C₁₃H₁₄N₄O₂ in ) .

Q & A

Q. Core methods :

- NMR spectroscopy : Confirm hydrazone formation (C=N peak at ~160 ppm in NMR) and pyrrole/furan ring connectivity .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H] at m/z 287) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-stacking in hydrazone motifs) .

Supplementary : IR spectroscopy for functional groups (C=O at ~1650 cm) and HPLC for purity assessment .

Basic: What biological activities have been reported for this compound?

- Antimicrobial : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated via broth microdilution assays .

- Anticancer : IC values of 2.84–5.12 µM against HepG2 liver cancer cells, comparable to doxorubicin .

- Enzyme inhibition : Potential kinase or protease modulation inferred from structural analogs .

Advanced: How can reaction yields be optimized during synthesis?

Q. Key variables :

- Solvent polarity : Ethanol > methanol for balancing solubility and reaction rate .

- Catalyst loading : 1–5 mol% acetic acid improves imine yield by 15–20% .

- Stoichiometry : 1.2:1 aldehyde-to-hydrazide ratio minimizes side products .

Process monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress .

Advanced: How to resolve contradictions between spectral data and crystallographic results?

- Case example : Discrepancies in NMR (expected vs. observed aromatic peaks) may arise from tautomerism.

- Resolution : Validate via X-ray crystallography (SHELX refinement ) to confirm solid-state conformation, then correlate with solution-state NMR using variable-temperature experiments .

Advanced: What structure-activity relationships (SAR) govern its bioactivity?

-

Critical moieties :

-

Derivative comparison :

Derivative Modification Bioactivity Change Pyridine analog Replaced furan Lower solubility, higher cytotoxicity Thiophene analog Replaced pyrrole Improved antimicrobial activity

Advanced: What advanced methods elucidate its interaction with biological targets?

- Molecular docking : Simulate binding to kinase ATP pockets (AutoDock Vina) using crystal structure coordinates .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) to enzymes like carbonic anhydrase .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution .

Basic: Which functional groups influence its reactivity?

- Hydrazone linkage (C=N–N) : Prone to hydrolysis under acidic/basic conditions; stabilize with electron-withdrawing groups .

- Furan oxygen : Participates in hydrogen bonding, affecting crystallinity .

- Pyrrole N-methyl : Blocks undesired N–H interactions, enhancing stability .

Advanced: How to identify biological targets for this compound?

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells .

- SPR biosensors : Screen against recombinant protein libraries for real-time binding kinetics .

Advanced: What strategies improve its stability in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.